

"physical characteristics of 2-Cyano-6-isopropylpyridine"

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Compound of Interest

Compound Name: 2-Cyano-6-isopropylpyridine

Cat. No.: B1603522

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An In-depth Technical Guide to the Physical Characteristics of **2-Cyano-6-isopropylpyridine**

Introduction

2-Cyano-6-isopropylpyridine is a substituted pyridine derivative featuring a nitrile group at the 2-position and an isopropyl group at the 6-position. The cyanopyridine scaffold is of significant interest to researchers in medicinal chemistry and materials science, serving as a versatile precursor for synthesizing corresponding acids, aldehydes, and ketones.[1] These compounds are crucial intermediates in the development of herbicides, pesticides, and pharmaceuticals.[1] [2] Given its potential utility, a thorough understanding of the physical characteristics of **2-Cyano-6-isopropylpyridine** is paramount for its effective application in synthesis, process development, and quality control.

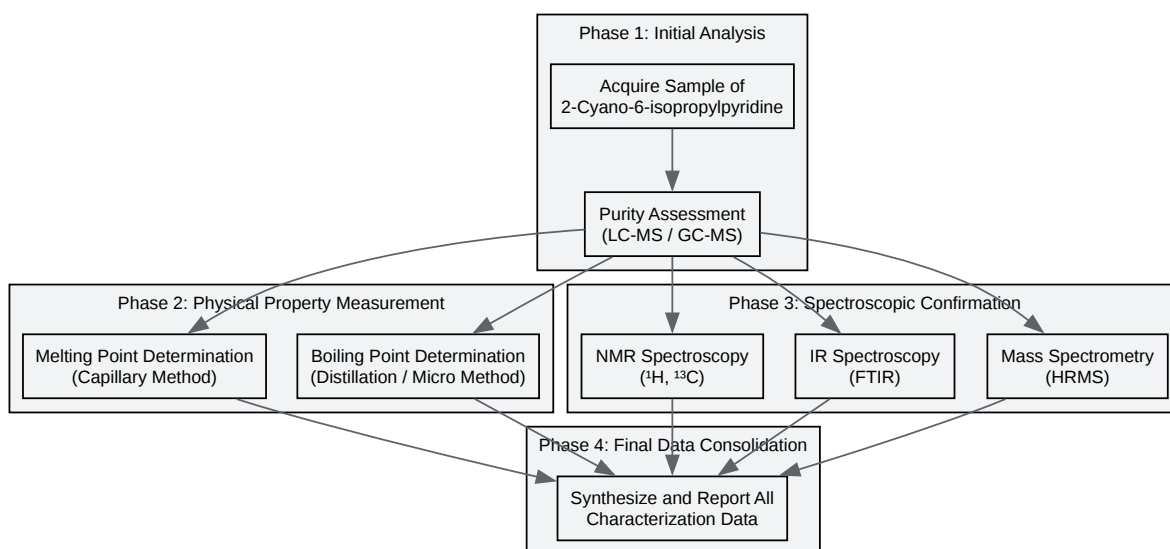
This guide provides a comprehensive overview of the known molecular properties of **2-Cyano-6-isopropylpyridine**. As detailed experimental data for this specific molecule is not widely published, this document also furnishes authoritative, field-proven experimental protocols for its complete physical and spectroscopic characterization. The methodologies described herein are designed to be self-validating, ensuring researchers can generate reliable and reproducible data essential for advancing drug discovery and development programs.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to confirm its molecular identity. The structural attributes of **2-Cyano-6-isopropylpyridine** are summarized below.

Identifier	Value	Source
IUPAC Name	6-propan-2-ylpyridine-2-carbonitrile	[3]
CAS Number	337904-76-4	[3][4]
Molecular Formula	C ₉ H ₁₀ N ₂	[3]
Molecular Weight	146.19 g/mol	[3]
Canonical SMILES	<chem>CC(C)C1=CC=CC(=N1)C#N</chem>	[3]
InChI Key	FDFCKUYJJATYBF-UHFFFAOYSA-N	[3]

The molecule consists of a central pyridine ring, which imparts aromaticity and basicity. The electron-withdrawing cyano group (-C≡N) at the 2-position significantly influences the electronic properties of the ring, while the bulky, lipophilic isopropyl group at the 6-position affects its steric profile and solubility.



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